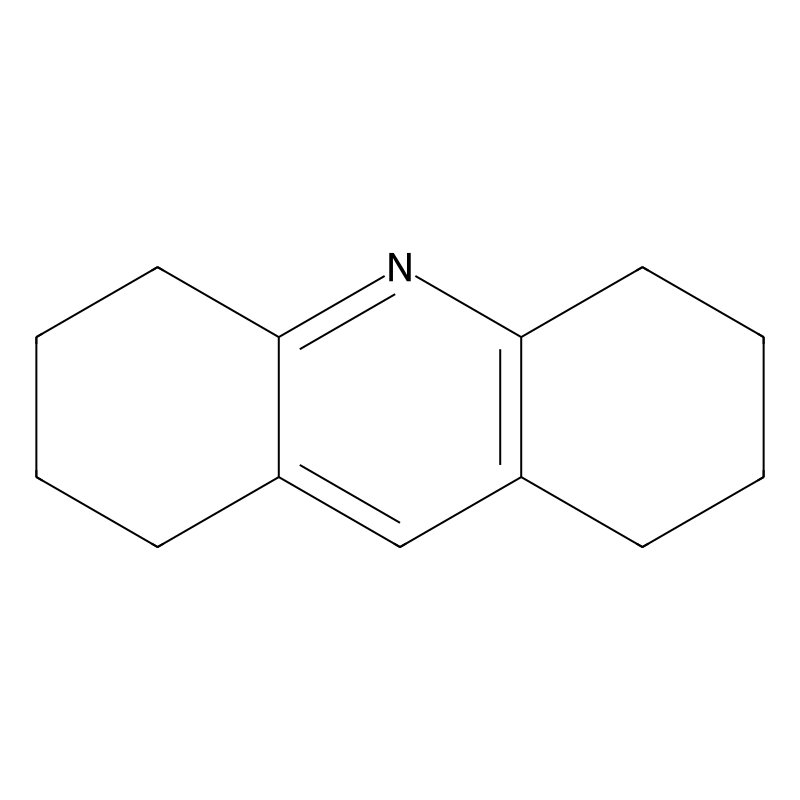

1,2,3,4,5,6,7,8-Octahydroacridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

1,2,3,4,5,6,7,8-Octahydroacridine (OHA) is a heterocyclic organic compound, synthesized through various methods, including catalytic hydrogenation of acridine and cyclization of suitable precursors. Research articles describe its preparation and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications in Medicinal Chemistry:

Studies have explored the potential applications of OHA and its derivatives in medicinal chemistry.

Antimicrobial activity

OHA derivatives have been investigated for their antibacterial and antifungal properties, with some exhibiting promising activity against specific strains [, ].

Anti-cancer properties

Research suggests that OHA derivatives might possess anti-cancer properties by targeting specific cancer cell signaling pathways []. However, further investigation is needed to understand their mechanisms of action and potential therapeutic efficacy.

Other Research Areas:

OHA has also been studied in other scientific research areas, including:

1,2,3,4,5,6,7,8-Octahydroacridine is a bicyclic organic compound with the molecular formula C₁₃H₁₇N. This compound belongs to the class of octahydroacridines, which are characterized by their saturated ring structure. The structure of 1,2,3,4,5,6,7,8-octahydroacridine features a fused bicyclic system consisting of an acridine core that has undergone complete hydrogenation. Its unique structural features contribute to its diverse chemical reactivity and biological properties.

- Condensation Reactions: This compound can be synthesized via condensation of cyclohexanone with formaldehyde under acidic conditions. This method is recognized for its efficiency and straightforwardness .

- Electrophilic Substitution: Derivatives of octahydroacridine have shown reactivity with aryldiazonium salts and other electrophiles in acidic media. Such reactions often yield functionalized products that can be further utilized in synthetic organic chemistry .

- Diels-Alder Reactions: The compound can also participate in Diels-Alder reactions when treated with appropriate dienophiles under Lewis acid catalysis conditions .

Research indicates that 1,2,3,4,5,6,7,8-octahydroacridine exhibits notable biological activities. Some studies have reported its potential as an anti-cancer agent due to its ability to inhibit cell proliferation in various cancer cell lines. Additionally, it has demonstrated antimicrobial properties against certain bacterial strains. The specific mechanisms underlying these biological activities are still under investigation but suggest a promising avenue for pharmaceutical applications.

Several synthesis methods for 1,2,3,4,5,6,7,8-octahydroacridine have been developed:

- Condensation Method: The most common synthesis involves the condensation of cyclohexanone with formaldehyde in the presence of an acid catalyst .

- Glycerol-Catalyzed Synthesis: A catalyst-free method using glycerol as a solvent has been reported to yield octahydroacridines efficiently through imine-Diels–Alder reactions .

- Multicomponent Reactions: Recent advancements in synthetic strategies include one-pot multicomponent reactions that allow for the formation of octahydroacridine derivatives from multiple reactants simultaneously .

1,2,3,4,5,6,7,8-Octahydroacridine finds applications in various fields:

- Pharmaceuticals: Due to its biological activity against cancer and bacteria.

- Material Science: It has been explored for use in thin film applications through methods like matrix-assisted pulsed laser evaporation .

- Organic Synthesis: Its derivatives are valuable intermediates in organic synthesis for producing more complex molecules.

Interaction studies involving 1,2,3,4,5,6,7,8-octahydroacridine focus on its binding affinity and reactivity with biological targets. Research highlights its interactions with enzymes and receptors that may mediate its pharmacological effects. These studies are crucial for understanding how modifications to the octahydroacridine structure can enhance or alter its biological activity.

1,2,3,4,5,6,7,8-Octahydroacridine shares structural similarities with several other compounds within the acridine family and related bicyclic systems. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Acridine | Contains a fused three-ring system | Known for its fluorescent properties |

| 9-Aminoacridine | Amino group substitution at position 9 | Exhibits anti-tumor activity |

| Octahydroquinoline | Saturated quinoline derivative | Displays different reactivity patterns |

| Tetrahydroacridine | Partial hydrogenation of acridine | Less stable than octahydro derivatives |

The uniqueness of 1,2,3,4,5,6,7,8-octahydroacridine lies in its fully saturated structure which imparts different chemical reactivity compared to other acridine derivatives. This saturation enhances its stability and modifies its interaction profiles with biological targets.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant